molecular formula C19H16N2O2S B15148855 2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

Cat. No.: B15148855
M. Wt: 336.4 g/mol
InChI Key: ODWSIWDJKYLJTI-UHFFFAOYSA-N
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Description

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C18H15NO2S This compound is characterized by the presence of a methoxy group, a naphthalene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with naphthalen-1-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a benzamide moiety.

    2-methoxy-N-(phenylcarbamothioyl)benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.

Uniqueness

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide is unique due to the combination of its methoxy group, naphthalene ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

2-methoxy-N-(naphthalen-1-ylcarbamothioyl)benzamide

InChI

InChI=1S/C19H16N2O2S/c1-23-17-12-5-4-10-15(17)18(22)21-19(24)20-16-11-6-8-13-7-2-3-9-14(13)16/h2-12H,1H3,(H2,20,21,22,24)

InChI Key

ODWSIWDJKYLJTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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